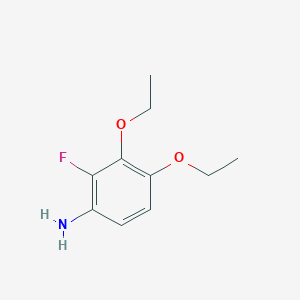
3,4-Diethoxy-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Diethoxy-2-fluoroaniline” is a chemical compound with the molecular formula C10H14FNO2 . It has a molecular weight of 199.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “3,4-Diethoxy-2-fluoroaniline” is1S/C10H14FNO2/c1-3-13-8-6-5-7 (12)9 (11)10 (8)14-4-2/h5-6H,3-4,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3,4-Diethoxy-2-fluoroaniline” is a liquid at room temperature . It has a molecular weight of 199.23 .Aplicaciones Científicas De Investigación
Metabonomic Assessment and Toxicity
3,4-Diethoxy-2-fluoroaniline's related compounds have been used in metabonomic assessments to identify novel biomarkers of xenobiotic toxicity. For instance, in a study on earthworms, high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy was used to detect toxicant-induced biochemical changes caused by different xenobiotics, including fluoroaniline derivatives. This approach has potential for determining the mechanism of action of toxic chemicals (Bundy et al., 2002).
Metabolism Studies
The metabolism of fluoroaniline compounds has been explored using various advanced techniques like 19F-NMR spectroscopy, HPLC-MS/MS, and HPLC-ICPMS. These studies have revealed extensive metabolite formation, providing insights into the metabolic transformations and biotransformation pathways of fluoroaniline derivatives (Duckett et al., 2006).
Bioactivation Research
The bioactivation of fluoroanilines, including derivatives similar to 3,4-Diethoxy-2-fluoroaniline, has been studied to understand their conversion into reactive benzoquinoneimines. These findings highlight the potential risks associated with fluoroaniline derivatives due to their increased chances of bioactivation (Rietjens & Vervoort, 1991).
Synthesis and Biological Activity
Research has been conducted on synthesizing new derivatives from fluoroaniline compounds, including the study of their biological activities against various pathogenic strains. Such studies offer a path towards developing novel antibacterial and antifungal agents (Abdel‐Wadood et al., 2014).
Biodegradation Studies
The biodegradation of fluoroaniline compounds in environmental settings is a key area of research. Studies have isolated specific bacterial strains capable of degrading fluoroaniline derivatives, providing insights into potential environmental remediation strategies (Zhao et al., 2019).
Fluorescent Indicators and Medical Imaging
Fluoroaniline derivatives have been explored for their use in developing fluorescent indicators for biological studies, such as measurements of cytosolic free Ca2+. These compounds show potential in fluorescence microscopy and flow cytometry (Minta et al., 1989).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3,4-diethoxy-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYUUBWAKJWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541283 |
Source


|
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxy-2-fluoroaniline | |
CAS RN |
95825-88-0 |
Source


|
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




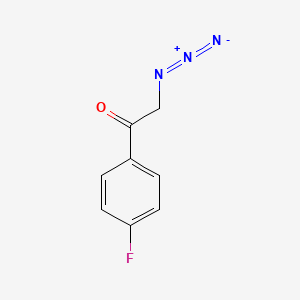
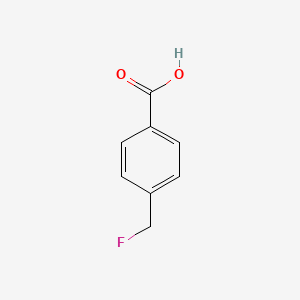
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
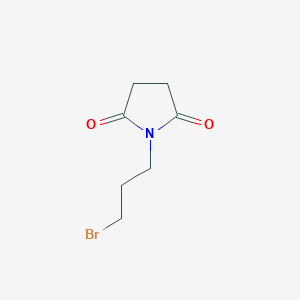


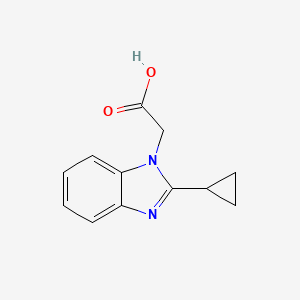
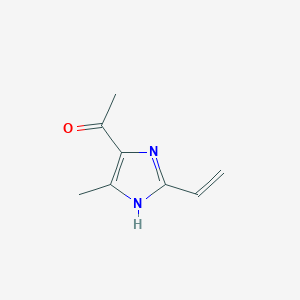

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)
